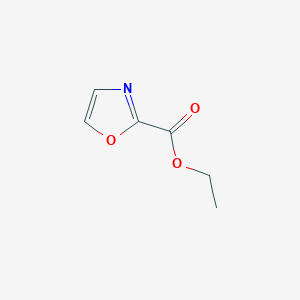

Ethyl oxazole-2-carboxylate

描述

Significance of the Oxazole (B20620) Heterocycle in Contemporary Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern chemical research. numberanalytics.comtandfonline.com This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. derpharmachemica.comigi-global.com The versatility of the oxazole scaffold allows it to interact with various biological targets, such as enzymes and receptors, through diverse non-covalent interactions. jetir.org Consequently, oxazole derivatives are actively investigated for their potential as therapeutic agents, with studies reporting antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. igi-global.combohrium.comejpmr.commuseonaturalistico.it The significance of oxazoles is further underscored by their incorporation into approved drugs and their use as key intermediates in the development of new chemical entities for medical applications. derpharmachemica.combohrium.comcbccollege.in The inherent reactivity and stability of the oxazole ring make it an attractive starting point for constructing complex molecular architectures in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comigi-global.com

Research Trajectories of Ethyl oxazole-2-carboxylate within Organic and Medicinal Chemistry

Within the broader context of oxazole chemistry, this compound serves as a pivotal intermediate and building block. Its research trajectory is primarily characterized by its utility in synthesizing a diverse range of substituted oxazoles. In organic synthesis, the compound undergoes various transformations, including oxidation to form oxazole-2-carboxylic acid and reduction to yield oxazole-2-carboxaldehyde.

A significant focus of research involves the strategic functionalization of the oxazole ring, using this compound as a starting scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have been successfully employed to introduce substituents at the C-2 and C-5 positions of the oxazole nucleus, starting from halogenated derivatives of the parent ester. acs.orgacs.orgresearchgate.net This methodology provides a flexible and high-yielding route to 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, which are classes of compounds with considerable biological importance. acs.orgacs.org In medicinal chemistry, researchers utilize this compound to construct novel molecules designed to interact with specific biological targets, thereby exploring potential new pharmaceuticals. museonaturalistico.it

Overview of the Current State of Academic Inquiry on the Compound

Current academic inquiry into this compound and its derivatives is vibrant and multifaceted. A major area of investigation is the development of novel and more efficient synthetic methodologies. This includes the optimization of existing reaction conditions and the exploration of new synthetic pathways, such as one-pot syntheses and flow chemistry techniques, to improve yields and scalability. ucd.ie For example, the photoisomerization of isoxazoles in continuous flow reactors has been shown to be an effective method for producing various this compound derivatives. ucd.ie

Researchers are also actively exploring the reactivity of the compound and its derivatives. Studies have detailed its participation in various chemical reactions, including cycloadditions and palladium-catalyzed couplings, to create libraries of novel oxazole-containing compounds. igi-global.combeilstein-journals.orgtandfonline.com Furthermore, there is a strong emphasis on synthesizing and evaluating the biological activities of new derivatives, with the goal of identifying lead compounds for drug discovery programs. museonaturalistico.itnih.govrjstonline.com This often involves computational docking studies and in vitro screening to understand structure-activity relationships (SAR). tandfonline.commuseonaturalistico.it

Scope and Objectives of Focused Research Initiatives

Focused research initiatives centered on this compound are typically driven by several key objectives. A primary goal is the design and synthesis of novel oxazole derivatives with potent and selective biological activity for therapeutic applications. museonaturalistico.itnih.gov This involves elucidating the structure-activity relationships (SAR) to understand how specific structural modifications influence the compound's interaction with biological targets. tandfonline.commuseonaturalistico.it

Another major objective is the development of robust, efficient, and environmentally benign synthetic methods. This includes creating scalable "green" synthesis protocols, such as those utilizing microwave irradiation, to facilitate the production of these compounds for further study. cbccollege.inrjstonline.com Research also aims to expand the chemical space accessible from this compound by exploring its utility as a versatile building block for click chemistry and the synthesis of complex molecular architectures, including those with applications in materials science, such as fluorescent dyes. researchgate.netchemrxiv.org Ultimately, the overarching goal is to unlock the full potential of this versatile heterocycle for applications in medicine and technology. museonaturalistico.itnih.gov

Research Data on this compound and Derivatives

Synthesis and Characterization of Substituted Ethyl Oxazole-2-carboxylates

The following table summarizes the synthesis and physical characterization of several 5-substituted this compound derivatives, demonstrating the utility of the core structure in generating a variety of compounds.

| Compound Name | Yield (%) | Physical State | Melting Point (°C) |

| ethyl 5-phenyloxazole-2-carboxylate | 75 | yellow solid | 52–55 |

| ethyl 5-(p-tolyl)oxazole-2-carboxylate | 74 | light yellow solid | 90–93 |

| ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate | 75 | light yellow solid | 99–102 |

| ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate | 83 | yellow solid | 103–106 |

| ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate | 77 | light yellow solid | 76–78 |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Comparison of Synthesis Routes for this compound

Different synthetic strategies have been developed to produce this compound, each with distinct advantages and limitations.

| Method | Advantages | Limitations | Max Yield (%) |

| Metal-mediated | High atom economy | Sodium waste disposal issues | 62 |

| Acid-catalyzed | No metal reagents | Corrosive byproducts | 72 |

| One-pot | Reduced purification steps | Multi-step optimization needed | 52.7 |

| Delepine | Excellent regiocontrol | Cryogenic conditions required | 68 |

| Data sourced from chemical reactions analysis. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQRCIRWXOYCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594116 | |

| Record name | Ethyl 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33036-67-8 | |

| Record name | Ethyl 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Oxazole 2 Carboxylate and Its Derivatives

Classical and Evolving Synthetic Pathways for the Oxazole (B20620) Core

The foundational methods for oxazole synthesis have undergone significant evolution, with modern adaptations improving yield, substrate scope, and reaction conditions.

Adaptations of the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, a classical method involving the cyclodehydration of 2-acylamino-ketones, remains a cornerstone of oxazole synthesis. wikipedia.orgsynarchive.com Traditionally, this reaction requires strong dehydrating agents like sulfuric acid or phosphorus pentachloride. ijpsonline.compharmaguideline.com Modern adaptations have focused on milder conditions and expanded applicability.

A notable extension involves the oxidation of β-keto amides, derived from amino acids, using the Dess-Martin periodinane, followed by cyclodehydration to form the oxazole ring. wikipedia.org Another significant advancement is the development of a one-pot Ugi/Robinson-Gabriel tandem sequence. nih.gov In this approach, an Ugi multicomponent reaction is used to generate a functionalized α-acylamino amide intermediate, which is ideally structured for a subsequent Robinson-Gabriel cyclodehydration promoted by sulfuric acid, affording 2,4,5-trisubstituted oxazoles in good yields. nih.gov For instance, the reaction of 2,4-dimethoxybenzylamine, an arylglyoxal, an isocyanide, and a carboxylic acid, followed by treatment with H2SO4, yielded the desired oxazole. nih.gov

Furthermore, solid-phase versions of the Robinson-Gabriel synthesis have been developed, facilitating easier purification and automation. wikipedia.org These methods often utilize a resin-bound 2-acylamino-ketone and employ reagents like trifluoroacetic anhydride (B1165640) for the cyclodehydration step. wikipedia.org

Table 1: Examples of Ugi/Robinson-Gabriel Synthesis for Trisubstituted Oxazoles nih.gov This table is generated based on data from the cited source.

| Isocyanide Used | Product | Isolated Yield (%) |

|---|---|---|

| Cyclopentyl isocyanide | Oxazole 9 | 75 |

| Cyclohexyl isocyanide | Oxazole 10 | 78 |

| n-Pentyl isocyanide | Oxazole 11 | 70 |

| Benzyl isocyanide | Oxazole 12 | 73 |

| n-Butyl isocyanide | Oxazole 13 | 69 |

Modernizations of the Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis traditionally involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.org This method is a dehydration reaction that typically uses equimolar amounts of reactants, which are often aromatic. wikipedia.org

While historically significant, the classical Fischer synthesis has limitations. Recent reconsiderations of this pathway have led to the development of methods for synthesizing 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides. wikipedia.org This modernized approach expands the scope beyond the diaryloxazoles typically produced by the original method. wikipedia.org

Modified Bredereck Reaction Approaches

The Bredereck reaction provides a direct route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is valued for being an efficient and economical process. ijpsonline.com A key modification to this approach, introduced by Pei et al., involves the use of α-hydroxyketones as starting materials in place of α-haloketones, offering a potentially milder and more accessible pathway to the desired oxazole products. ijpsonline.comijpsonline.com

Catalytic Cycloisomerization Reactions, particularly involving Propargylic Amides

Catalytic cycloisomerization of propargylic amides has emerged as a powerful and versatile strategy for constructing polysubstituted oxazoles under mild conditions. ijpsonline.comnih.gov This approach offers high efficiency and atom economy. A variety of catalysts have been successfully employed to facilitate this transformation.

Brønsted acids, such as p-toluenesulfonic acid monohydrate (PTSA), have been shown to be effective bifunctional catalysts for a one-pot propargylation/cycloisomerization tandem process, converting propargylic alcohols and amides directly into substituted oxazoles. researchgate.net Metal catalysts are also widely used. For example, copper(I) iodide (CuI) catalyzes the cycloisomerization of terminal propargyl amides to produce substituted dihydrooxazoles. rsc.org Gold catalysts are also highly effective; a gold(I) catalyst can transform propargylic amides into alkylideneoxazolines, which can then be oxidized to the corresponding oxazoles. organic-chemistry.org Other successful metal catalysts include zinc iodide (ZnI2), ferric chloride (FeCl3), and palladium complexes, which can mediate the cyclization of acetylenic amides. organic-chemistry.org

A mild, silica (B1680970) gel-mediated cycloisomerization of propargylic amides has also been reported to produce 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds in good yields. nih.gov

Table 2: Selected Catalysts for Cycloisomerization of Propargylic Amides This table is generated based on data from the cited sources.

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Propargylic alcohols and amides | Substituted oxazoles | researchgate.net |

| Copper(I) iodide (CuI) | Terminal propargyl amides | Substituted dihydrooxazoles | rsc.org |

| Gold(I) complexes | Propargylic amides | 2,5-disubstituted oxazoles | organic-chemistry.org |

| Silica gel (SiO2) | Propargylic amides | Substituted oxazol-5-yl carbonyls | nih.gov |

| Zinc iodide (ZnI2) / Ferric chloride (FeCl3) | Acetylenic amides | 2-oxazoles | organic-chemistry.org |

Metal-Catalyzed Synthetic Approaches for Functionalized Ethyl oxazole-2-carboxylate

Metal catalysis plays a crucial role in the synthesis of functionalized oxazoles, enabling reactions that are otherwise difficult to achieve and providing access to a wide range of derivatives.

Silver-Catalyzed Oxidative Decarboxylation-Cyclization Strategies

A novel and efficient strategy for constructing the oxazole ring involves a silver-catalyzed oxidative decarboxylation-cyclization. rsc.org This method has been successfully applied to the reaction of α-oxocarboxylates with isocyanides. Mechanistic studies, including operando IR and EPR experiments, suggest the involvement of an acyl cation and a Ag(II) species as key intermediates in a radical decarboxylative process. rsc.org

In a related approach, silver carbonate has been used as a catalyst in the synthesis of 2-phenyl-5-(methylthio)-4-alkoxycarbonyl/amido/acyloxazoles. ijpsonline.com The reaction proceeds via a 5-endo cyclization of N-benzoyl-β,β-bis(methylthio)enamide derivatives, demonstrating the utility of silver catalysis in forming highly substituted oxazole systems. ijpsonline.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C6H7NO3 |

| 2-Acylamino-ketone | Varies |

| Sulfuric acid | H2SO4 |

| Phosphorus pentachloride | PCl5 |

| Dess-Martin periodinane | C13H13IO4 |

| Trifluoroacetic anhydride | C4F6O3 |

| Cyanohydrin | Varies |

| Aldehyde | Varies |

| Hydrogen chloride | HCl |

| α-Hydroxy-amide | Varies |

| α-Haloketone | Varies |

| Amide | Varies |

| α-Hydroxyketone | Varies |

| Propargylic amide | Varies |

| p-Toluenesulfonic acid monohydrate | C7H10O4S |

| Propargylic alcohol | Varies |

| Copper(I) iodide | CuI |

| Gold(I) catalyst | Varies |

| Alkylideneoxazoline | Varies |

| Zinc iodide | ZnI2 |

| Ferric chloride | FeCl3 |

| Acetylenic amide | Varies |

| Silica gel | SiO2 |

| α-Oxocarboxylate | Varies |

| Isocyanide | Varies |

| Silver carbonate | Ag2CO3 |

| N-Benzoyl-β,β-bis(methylthio)enamide | Varies |

| 2,4-Dimethoxybenzylamine | C9H13NO2 |

| Cyclopentyl isocyanide | C6H9N |

| Cyclohexyl isocyanide | C7H11N |

| n-Pentyl isocyanide | C6H11N |

| Benzyl isocyanide | C8H7N |

Silver-Facilitated Metal-Organic Framework (MOF) Catalysis for Substituted Oxazoles

The application of metal-organic frameworks (MOFs) in catalysis has garnered significant attention due to their high surface area, tunable porosity, and the uniform dispersion of active sites. rsc.org Silver, a versatile transition metal, is known to catalyze a variety of organic transformations, including oxidation, coupling, and cyclization reactions, often under mild conditions. tandfonline.com The integration of silver into MOFs creates highly effective and recyclable catalysts for the synthesis of heterocyclic compounds. tandfonline.comksu.edu.sa

Silver-based magnetic nanocatalysts, for instance, have demonstrated high catalytic efficiency and selectivity in the synthesis of various heterocycles. tandfonline.com These catalysts are particularly effective in promoting reactions such as [3+2] and [4+2] cycloadditions and oxidative cyclizations. tandfonline.com The magnetic nature of the support allows for easy separation and reuse of the catalyst, aligning with the principles of green chemistry. tandfonline.com While direct examples of silver-facilitated MOF catalysis for the specific synthesis of this compound are not extensively detailed in the reviewed literature, the established catalytic activity of silver nanoparticles in constructing N- and O-containing heterocycles suggests a strong potential for this application. tandfonline.comksu.edu.sa The catalytic sites within MOFs can be engineered at the metal nodes, organic linkers, or through the encapsulation of guest species, providing a versatile platform for designing catalysts for specific organic transformations. rsc.orgacs.org

Palladium-Catalyzed Direct Arylation Reactions and Selectivity

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of substituted oxazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgresearchgate.net The regioselectivity of the arylation of the oxazole ring, primarily at the C2 and C5 positions, can be controlled by the choice of ligands, solvents, and bases. beilstein-journals.orgorganic-chemistry.org

For ethyl oxazole-4-carboxylate, palladium-catalyzed direct arylation provides a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated derivatives. organic-chemistry.orgnih.gov The ethyl ester group at the 4-position acts as a directing group, and the arylation can be regiocontrolled to occur at the C2 and subsequently at the C5 position. organic-chemistry.orgorganic-chemistry.orgnih.gov This methodology has been successfully applied to the synthesis of natural products like balsoxin and texaline. organic-chemistry.orgnih.gov

Key to achieving high yields and regioselectivity is the use of bulky phosphine (B1218219) ligands in combination with suitable solvents. organic-chemistry.org For instance, the use of specific phosphine ligands can direct the arylation to the C5 position in polar solvents, while C2 arylation is favored in nonpolar solvents. organic-chemistry.org User-friendly conditions have also been developed, utilizing greener solvents like acetone (B3395972) or water, and even eco-friendly carbonates. beilstein-journals.orgrsc.org

Table 1: Palladium-Catalyzed Direct Arylation of Ethyl Oxazole-4-carboxylate

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | PdCl(C3H5)(dppb) | K2CO3 | Diethylcarbonate | 2-(4-Acetylphenyl)oxazole-4-carboxylate | 75 | rsc.org |

| 2 | 4-Iodotoluene | Pd(OAc)2/P(o-tol)3 | K2CO3 | Toluene | 2-(p-Tolyl)oxazole-4-carboxylate | 85 | organic-chemistry.org |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)2/JohnPhos | K2CO3 | Dioxane | 2-(4-Cyanophenyl)oxazole-4-carboxylate | 90 | organic-chemistry.org |

| 4 | 3-Bromopyridine | PdCl(C3H5)(dppb) | Cs2CO3 | Diethylcarbonate | 2-(Pyridin-3-yl)oxazole-4-carboxylate | 65 | rsc.org |

Copper-Mediated Oxidative Cyclization Protocols

Copper catalysis offers an inexpensive and readily available alternative for the synthesis of oxazole rings through oxidative cyclization. nih.govrsc.org These methods often proceed via the formation of enamide intermediates followed by an intramolecular C-H functionalization. nih.gov

One approach involves the copper(II)-catalyzed oxidative cyclization of enamides at room temperature to produce 2,5-disubstituted oxazoles. nih.gov This method utilizes a single-electron oxidant, such as CuBr₂, to trigger the cyclization via a radical pathway. nih.gov Another efficient protocol is the copper-catalyzed tandem oxidative cyclization of benzylamines and β-dicarbonyl compounds. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions and provides a facile route to polysubstituted oxazoles. acs.orgorganic-chemistry.org A novel palladium-catalyzed/copper-mediated oxidative cyclization has also been developed for the synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.org

Table 2: Copper-Mediated Synthesis of Oxazole Derivatives

| Entry | Starting Materials | Catalyst/Oxidant | Solvent | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | Enamide | CuBr₂/K₂S₂O₈ | MeCN | 2,5-Disubstituted oxazole | 78 | nih.gov |

| 2 | Benzylamine, Ethyl acetoacetate | Cu(OAc)₂/TBHP/I₂ | DMF | Polysubstituted oxazole | 93 | organic-chemistry.org |

| 3 | Arylamide, β-Diketone | Cu(OAc)₂ | Toluene | 2,4,5-Trisubstituted oxazole | 85 | rsc.org |

Exploration of Other Transition Metal Catalysis (e.g., Rhodium, Gold)

Rhodium-Catalyzed Synthesis

Rhodium catalysts have proven effective in the synthesis of oxazole derivatives through various reaction pathways. One notable method involves the rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes, which provides a direct route to 2,5-diaryl substituted oxazoles in good to excellent yields. rsc.orgrsc.org This strategy has been successfully used in the concise synthesis of the natural products balsoxin and texamine. rsc.orgrsc.org The key intermediate in this transformation is a rhodium-azavinylcarbene, generated from the denitrogenation of N-sulfonyl-1,2,3-triazoles. rsc.orgbohrium.com

Another approach involves the dirhodium tetraacetate-catalyzed reaction of α-diazo-β-keto-carboxylates with arenecarboxamides, leading to 2-aryloxazole-4-carboxylates. nih.gov Interestingly, changing the catalyst to dirhodium tetrakis(heptafluorobutyramide) results in a dramatic shift in regioselectivity, yielding oxazole-5-carboxylates. nih.gov

Gold-Catalyzed Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles due to the unique ability of gold catalysts to activate C-C multiple bonds. rhhz.netnih.gov Gold-catalyzed reactions often proceed under mild conditions with high efficiency. rhhz.netrsc.org

One common strategy involves the gold-catalyzed intermolecular reaction of α-oxo gold carbene intermediates with nitriles, which serve as both the reacting partner and the solvent, to afford 2,5-disubstituted oxazoles. rhhz.net Another method is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.govrsc.org Gold catalysts can also facilitate the 5-exo-dig cyclization of N-propargylamides to form oxazole derivatives. acs.org

Table 3: Rhodium and Gold-Catalyzed Synthesis of Oxazole Derivatives

| Entry | Catalyst | Starting Materials | Reaction Type | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | [Rh₂(OAc)₄] | 1,2,3-Triazole, Aldehyde | Annulation | 2,5-Diaryloxazole | 92 | rsc.orgrsc.org |

| 2 | [Rh₂(OAc)₄] | α-Diazo-β-keto-carboxylate, Arenecarboxamide | Carbene N-H insertion/Cyclodehydration | 2-Aryloxazole-4-carboxylate | - | nih.gov |

| 3 | Ph₃PAuNTf₂ | Phenylacetylene, Nitrile | Alkyne Oxidation | 2,5-Disubstituted oxazole | 94 | rhhz.net |

| 4 | JohnPhosAuCl/AgOTf | Alkynyl triazene, Dioxazole | [3+2] Cycloaddition | Fully substituted oxazole | 95 | nih.govrsc.org |

Green Chemistry Approaches in the Synthesis of Oxazole Derivatives

Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce waste, minimize energy consumption, and use less hazardous materials. Microwave-assisted and ultrasound-induced techniques are prominent examples of such approaches in the synthesis of oxazole derivatives.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. ijpsonline.com The synthesis of various oxazole derivatives has been successfully achieved using microwave assistance.

For example, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized by irradiating a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. ijpsonline.com Another method involves the reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation to produce 5-substituted oxazoles with high efficiency. acs.org Microwave-assisted synthesis has also been employed for the preparation of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. rjstonline.com The use of microwave heating can also facilitate solvent-free amidation reactions for the synthesis of bile acid derivatives, a principle that can be extended to other systems. nih.gov

Table 4: Microwave-Assisted Synthesis of Oxazole Derivatives

| Entry | Starting Materials | Catalyst/Conditions | Time | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | p-Substituted 2-bromoacetophenone, Urea | DMF, Microwave | - | 2-Amino-4-(p-substituted phenyl)-oxazole | - | ijpsonline.com |

| 2 | Aryl aldehyde, TosMIC | K₃PO₄, IPA, Microwave (350 W) | 8 min | 5-Substituted oxazole | 96 | acs.org |

| 3 | 3-Amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate | Microwave irradiation | - | Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate | - | rjstonline.com |

Ultrasound-Induced Synthesis Techniques

Ultrasound-assisted synthesis is another green technique that enhances reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.netacs.org This method offers several advantages, including shorter reaction times, lower energy consumption, and often milder reaction conditions. researchgate.netpreprints.org

The synthesis of 4-(4-nitrophenyl)oxazol-2-amine has been achieved with a 90% yield in just 8 minutes using ultrasound, compared to 69% yield in 3.5 hours with conventional heating. researchgate.net Ultrasound irradiation has also been used for the catalyst-free synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine (B1172632) hydrochloride, with yields significantly higher than those obtained by stirring at room temperature. acs.orgpreprints.org These examples highlight the potential of ultrasound as an efficient and environmentally benign tool for the synthesis of oxazole and isoxazole (B147169) derivatives. acs.orgpreprints.orgnih.gov

Utilization of Ionic Liquids in Reaction Media

Ionic liquids (ILs) have emerged as promising green solvents in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.net Their application in oxazole synthesis has led to significant improvements in reaction efficiency and sustainability.

One notable advancement is the one-pot van Leusen synthesis of oxazoles utilizing an ionic liquid, [bmim]Br, as the solvent. This method involves the reaction of TosMIC (tosylmethyl isocyanide) with aliphatic halides and aldehydes, producing high yields of the desired oxazole products. A key advantage of this protocol is the ability to reuse the ionic liquid up to six times without a discernible loss in product yield, highlighting its economic and environmental benefits. ijpsonline.com

Furthermore, pyrrolidine-derived long-chain ionic liquids have been employed as highly effective catalysts for synthesizing oxazole derivatives. ijpsonline.com For instance, the catalyst [BsCtP][OTf] has demonstrated superior performance compared to common imidazolium-based ionic liquids in the thiolation of alcohols for preparing compounds with a thioether moiety, achieving yields as high as 99%. ijpsonline.com These long-chained acidic ionic liquids, which can exhibit micellar action and surfactivity, are also effective for the intermolecular cyclization of 2-aminophenol (B121084) with 2,4-pentanedione to form benzoxazoles and can be recycled multiple times. ijpsonline.com

The use of Deep Eutectic Solvents (DES), a type of ionic liquid, has also been explored. A one-pot, three-component reaction between urea or thiourea, active methylene (B1212753) compounds, and N-Bromosuccinamide (NBS) using a DES as a catalyst provides an efficient route to 2-aminooxazoles under mild conditions with excellent yields. ijpsonline.com

Table 1: Examples of Ionic Liquids in Oxazole Synthesis

| Ionic Liquid/Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| [bmim]Br | van Leusen synthesis | High yield, reusable up to 6 times | ijpsonline.com |

| [BsCtP][OTf] | Thiolation for thioether-containing derivatives | 99% yield, wide applicability | ijpsonline.com |

| [BsMeP][OTf], [BsHDP][OTf] | Intermolecular cyclization (Benzoxazoles) | Recyclable at least 6 times, micellar action | ijpsonline.com |

Development of Robust Transition-Metal-Free Methodologies

Concerns over the cost, toxicity, and scarcity of some transition metals have spurred the development of metal-free synthetic methods for oxazoles. rsc.org These approaches offer more sustainable and often more practical alternatives to classical metal-catalyzed reactions.

An innovative electrochemical approach provides a direct route to oxazoles from inexpensive and abundant carboxylic acids. This method employs a phosphine-mediated deoxygenative [3+2] cycloaddition. The reaction proceeds in a green and sustainable catalytic system, avoiding the need for both transition metals and toxic oxidants. Mechanistic studies indicate the anodic oxidation of an acyloxyphosphonium ion to form a key intermediate, which then undergoes nucleophilic substitution and cycloaddition with an isocyanide. The scalability of this method to the gram scale underscores its practical potential. rsc.org

Iodine-mediated or catalyzed reactions represent another significant area of transition-metal-free oxazole synthesis. A facile one-pot process using a t-BuOOH/I₂ system enables the domino oxidative cyclization of various starting materials into polysubstituted oxazoles under mild conditions. organic-chemistry.org Similarly, an iodine-catalyzed tandem oxidative cyclization has been developed for synthesizing 2,5-disubstituted oxazoles from a wide range of common commercial aromatic aldehydes, showing excellent functional group compatibility. organic-chemistry.org

Novel and Strategic Construction of the Oxazole Ring System

Beyond refining existing methods, significant research has been directed towards fundamentally new strategies for assembling the oxazole core. These novel constructions offer unique pathways to diverse oxazole structures.

Photoisomerization Reactions for Isoxazole-Oxazole Interconversion

A fascinating and mild method for synthesizing oxazoles involves the photochemical transposition of isoxazoles. acs.orgnih.gov This interconversion is effectively carried out using a continuous flow process, which has been shown to be a rapid, scalable, and high-yielding route to various di- and trisubstituted oxazoles. acs.orgnih.gov

In a typical setup, a solution of the isoxazole precursor is pumped through a photo-flow reactor and irradiated with a medium-pressure mercury lamp. acs.org The reaction's efficiency can be optimized by adjusting parameters such as solvent, concentration, and temperature. This continuous flow method has proven robust, enabling the generation of gram quantities of specific oxazole products. acs.orgnih.gov The proposed mechanism for this photoisomerization proceeds via a 2H-azirine intermediate. researchgate.netresearchgate.net The scope of this transformation is broad, tolerating various substituents, including different heterocyclic moieties and methyl groups at the 4-position of the isoxazole, which leads to trisubstituted oxazoles in high yields. acs.org

Table 2: Selected Results from Continuous Flow Photoisomerization of Isoxazoles to Oxazoles

| Substrate (Isoxazole) | Residence Time | Conversion/Yield | Reference |

|---|---|---|---|

| Aryl-substituted | Standard | Generally high yields | acs.org |

| tert-Butyl-substituted | Doubled | Significant decrease in conversion/yield | acs.org |

Direct Synthesis from Carboxylic Acids

Synthesizing oxazoles directly from readily available carboxylic acids is a highly desirable and efficient strategy. nih.govthieme-connect.com A recently developed method achieves this transformation by employing a stable and easy-to-handle triflylpyridinium reagent. The reaction proceeds via the in situ generation of an acylpyridinium salt, which is then trapped by an isocyanoacetate or tosylmethyl isocyanide. nih.govacs.org

This methodology exhibits a broad substrate scope with good tolerance for various functional groups, including those on hindered or sensitive substrates. nih.govacs.org It is applicable to aromatic, heteroaromatic, and aliphatic carboxylic acids, with aromatic acids generally reacting faster than aliphatic ones. thieme-connect.comacs.org The practicality of this protocol is further demonstrated by its successful application in the gram-scale synthesis of bioactive compounds and the advantageous recovery and reuse of the DMAP base. nih.govacs.org

Table 3: Substrate Scope for Direct Oxazole Synthesis from Carboxylic Acids

| Carboxylic Acid Type | Isocyanide Partner | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic/Heteroaromatic | Isocyanoacetate | DCM, 40 °C, 30 min | 77-97% | thieme-connect.comacs.org |

| Aliphatic (Primary/Secondary) | Isocyanoacetate | DCM, 40 °C, 3 h | Favorable yields | thieme-connect.comacs.org |

Asmic-Addition Exchange Synthetic Strategies

A powerful and sequential strategy for assembling substituted oxazoles utilizes anisylsulfanylmethylisocyanide, commonly known as Asmic. nih.govacs.orgresearchgate.net This method involves the deprotonation of Asmic with a strong base (like n-BuLi) to generate a metalated isocyanide. This reactive intermediate efficiently traps esters, leading to the formation of an oxazole ring bearing a versatile C-4 anisylsulfanyl substituent. nih.govacs.org

A key innovation in this strategy is the subsequent sulfur-lithium exchange-electrophilic trapping sequence. nih.govacs.org This allows for the ready replacement of the anisylsulfanyl group with a wide range of other substituents by treating the sulfur-substituted oxazole with a base and then trapping the resulting lithiated intermediate with an electrophile. The versatility of this approach has been showcased in the efficient, three-step synthesis of the bioactive natural product streptochlorin. nih.govacs.org

Application of Polymer-Supported Reagents

The use of polymer-supported reagents offers a practical and efficient approach to multi-step synthesis, facilitating purification by simply filtering away the reagent. cam.ac.uk This methodology allows for the clean preparation of complex molecules by linking several reaction steps without tedious work-up procedures. cam.ac.uk

While not exclusively developed for this compound, the principles are directly applicable to its multi-step synthesis and derivatization. For example, a synthesis could begin with an acid chloride that is reduced to an alcohol using a polymer-supported borohydride (B1222165). The intermediate alcohol can then be re-oxidized to an aldehyde using a polymer-supported perruthenate (PSP) reagent. cam.ac.uk Other immobilized reagents, such as polymer-supported iridium catalysts for double bond isomerization or polymer-supported thiolating agents for converting amides to thioamides, can be incorporated into synthetic sequences. cam.ac.uk These solid-phase reagents can be used in tandem with scavenger resins that remove excess reagents or byproducts, further simplifying the synthesis of complex heterocyclic structures. cam.ac.uk

Reactivity and Mechanistic Investigations of Ethyl Oxazole 2 Carboxylate

Comprehensive Reaction Profiling of the Ethyl oxazole-2-carboxylate Scaffold

The this compound scaffold is a versatile heterocyclic compound whose reactivity is dictated by the interplay between the electron-deficient oxazole (B20620) ring and the ester functionality at the C2 position. The aromatic nature of the oxazole ring provides a degree of stability, yet specific positions on the ring exhibit susceptibility to various transformations. The ester group, meanwhile, offers a handle for classical transformations such as hydrolysis, amidation, reduction, and transesterification. Mechanistic investigations have revealed a rich chemical profile, enabling its use as a building block in the synthesis of more complex molecules.

Esterification Processes and Transesterification

The formation of the ethyl ester group in this compound is typically achieved through standard esterification protocols, most notably the Fischer esterification, which involves reacting the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process where the alcohol is generally used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol, is also a feasible transformation. This reaction can be catalyzed by either acids or bases. For instance, the removal of a trimethylsilyl (B98337) (TMS) protective group using cesium fluoride (B91410) (CsF) has been observed to proceed with complete transesterification, facilitating subsequent hydrolysis of the resulting methyl ester. chemrxiv.org This highlights that under certain nucleophilic or basic conditions, the ester moiety is susceptible to exchange.

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| Fischer Esterification | Oxazole-2-carboxylic acid, Ethanol (excess), H⁺ catalyst (e.g., H₂SO₄) | This compound | Acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com |

| Base-Catalyzed Transesterification | This compound, Methanol (B129727), NaOMe | Mthis compound | Exchange of the ethyl group with a methyl group from methanol under basic conditions. |

| Fluoride-Induced Transesterification | A silyl-protected oxazole ethyl ester, CsF, Methanol | Mthis compound | Observed as a side reaction during deprotection, where fluoride ions can facilitate ester exchange. chemrxiv.org |

Intramolecular and Intermolecular Cyclization Reactions

The oxazole ring itself is frequently synthesized through cyclization reactions. researchgate.net A prominent method involves the [3+2] cycloaddition between an in-situ generated acylpyridinium salt (from a carboxylic acid and an activating agent) and an isocyanoacetate. acs.orgnih.gov This process forms the 4,5-disubstituted oxazole core directly. The mechanism involves the nucleophilic attack of the deprotonated isocyanide on the activated acyl electrophile, followed by cyclization. acs.org

Furthermore, intramolecular cyclization pathways can lead to fused heterocyclic systems. For example, 2-acyl-1-(2-hydroxyethyl)-5-nitropyrroles can undergo intramolecular nucleophilic heteroaromatic substitution to form 5-acyl-2,3-dihydropyrrolo[2,1-b]oxazoles. rsc.org In a different approach, the cyclization of ethyl-oxalamide derivatives of 2-aminophenol (B121084) using the Mitsunobu reagent (DEAD and PPh3) yields benzoxazole (B165842) derivatives that bear an ester group at the C-2 position in a one-pot protocol. marmara.edu.tr This particular reaction follows a 5-endo-trig cyclization pathway. marmara.edu.tr

| Reaction Type | Starting Materials | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Intermolecular [3+2] Cycloaddition | Carboxylic Acid, Ethyl isocyanoacetate | DMAP-Tf (activator), Base (e.g., DABCO) | Ethyl 5-substituted-oxazole-4-carboxylate. acs.orgnih.gov |

| Intramolecular Dehydrative Cyclization | Ethyl-oxalamide derivatives of 2-aminophenol | DEAD, PPh₃ (Mitsunobu reagent) | Ethyl benzoxazole-2-carboxylate derivatives. marmara.edu.tr |

| Intramolecular Nucleophilic Substitution | 2-Acyl-1-(2-hydroxyethyl)-5-nitropyrroles | Base | 5-Acyl-2,3-dihydropyrrolo[2,1-b]oxazoles. rsc.org |

Oxidation Reactions and Product Characterization

The oxazole ring is an aromatic heterocycle and is generally resistant to oxidation under mild conditions. However, the synthesis of oxazoles often involves an oxidation step from a more saturated precursor, such as an oxazoline (B21484). The oxidative aromatization of oxazolines to oxazoles is a common final step in their synthesis. rsc.org

A variety of oxidizing agents have been employed for this transformation. Historically, reagents such as nickel peroxide (NiO₂), copper(II) bromide/DBU, and N-bromosuccinimide (NBS) with light have been used. rsc.org More recently, heterogeneous oxidation using manganese dioxide (MnO₂) under flow conditions has been developed as a rapid and efficient method for converting 2-aryl-substituted oxazolines into their corresponding oxazoles. rsc.org This method is advantageous as the product can often be isolated in high purity simply by removing the solvent. rsc.org

| Precursor | Oxidizing Agent/System | Product | Key Finding |

|---|---|---|---|

| Oxazoline | MnO₂ (activated) | Oxazole | Efficient conversion under flow chemistry conditions at 60 °C. rsc.org |

| Oxazoline | CuBr₂/DBU | Oxazole | A common method for the aromatization of the oxazoline ring. rsc.org |

| Oxazoline | NiO₂ | Oxazole | Effective for the oxidation of C5-unsubstituted oxazoline rings. rsc.org |

Reduction Reactions using Specific Reducing Agents

The reactivity of this compound towards reduction primarily targets the ethyl ester functionality. The oxazole ring itself is generally stable to common reducing agents. The choice of reducing agent determines the nature of the product.

Standard borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), are typically not reactive enough to reduce esters under ambient conditions. researchgate.net However, their reactivity can be enhanced by certain additives. For a complete reduction of the ester to a primary alcohol (e.g., (oxazol-2-yl)methanol), a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether is required.

For a partial reduction to the corresponding aldehyde (oxazole-2-carbaldehyde), sterically hindered and less reactive hydride reagents are necessary. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation, which must be carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

| Reducing Agent | Reaction Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to r.t. | (Oxazol-2-yl)methanol | Complete reduction of the ester to a primary alcohol. |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C | Oxazole-2-carbaldehyde | Partial reduction to the aldehyde; requires careful temperature control. |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, r.t. | No reaction | Generally unreactive towards esters without activating additives. researchgate.net |

Nucleophilic and Electrophilic Substitution Pathways at the Oxazole Ring

The oxazole ring can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity depending on the reaction conditions and the substituents present on the ring. The C2 position is particularly activated for substitution.

Nucleophilic Substitution: Direct nucleophilic substitution on an unsubstituted oxazole ring is challenging. However, the introduction of a good leaving group, such as a halogen, at the C2 position makes this site highly susceptible to substitution. For example, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate where the C2-chloro group can be displaced through various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. acs.org These reactions proceed with good yields, allowing for the introduction of aryl, vinyl, and other organic fragments at the C2 position. acs.org

Electrophilic Substitution: The C5 position of the oxazole ring is generally the most susceptible to electrophilic attack. For instance, bromination of ethyl oxazole-4-carboxylate can be achieved at the C5 position using N-bromosuccinimide (NBS). chemrxiv.org The C2 position is also reactive; its proton is the most acidic on the oxazole ring, allowing for deprotonation with a strong base followed by quenching with an electrophile. This C2-metalated species can then react with various electrophiles.

| Position | Reaction Type | Reagents | Product |

|---|---|---|---|

| C2 | Nucleophilic Substitution (via cross-coupling) | Ethyl 2-chlorooxazole-4-carboxylate, Phenylboronic acid, Pd catalyst | Ethyl 2-phenyloxazole-4-carboxylate. acs.org |

| C5 | Electrophilic Halogenation | Ethyl oxazole-4-carboxylate, NBS, Polar solvent | Ethyl 5-bromooxazole-4-carboxylate. chemrxiv.org |

| C2 | Deprotonation/Electrophilic Quench | Oxazole, n-BuLi, then Electrophile (e.g., R-X) | 2-Substituted oxazole. |

Advanced C-H Functionalization Strategies, including Direct C-H Arylation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov For the oxazole ring, palladium-catalyzed direct C-H arylation is a well-established method for forming C-C bonds, primarily at the C2 and C5 positions. beilstein-journals.orgacs.org

The regioselectivity of the arylation can be precisely controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org For instance, in the direct arylation of ethyl oxazole-4-carboxylate with aryl bromides, using a combination of a palladium catalyst with ligands like P(t-Bu)₃ or JohnPhos in the presence of pivalic acid (PivOH) selectively directs the arylation to the C2 position. beilstein-journals.orgnih.gov Conversely, using ligands such as PCy₃ alone or in combination with PivOH can reverse the selectivity, favoring functionalization at the C5 position. beilstein-journals.org This methodology provides a flexible route to a wide array of 2-aryl and 5-aryl oxazoles. researchgate.net The reaction is generally tolerant of various functional groups on the aryl halide coupling partner.

| Oxazole Substrate | Arylating Agent | Catalyst/Ligand System | Position Functionalized | Yield (%) |

|---|---|---|---|---|

| Ethyl oxazole-4-carboxylate | Aryl bromide/chloride | Pd(0) / P(t-Bu)₃/PivOH | C2 | Varies. beilstein-journals.org |

| Ethyl oxazole-4-carboxylate | Aryl bromide | Pd(0) / PCy₃/PivOH | C5 | Varies. beilstein-journals.org |

| Ethyl 2-phenyl-oxazole-4-carboxylate | Aryl bromide | Pd(OAc)₂ / Ligand | C5 | Good. nih.gov |

| Oxazole | Aryl bromide | PdCl(dppb)(C₃H₅) | C2 | 69. nih.gov |

Exploitation in Click Chemistry Applications (e.g., Cycloaddition)

The oxazole framework, particularly functionalized ethynyl (B1212043) oxazoles derived from esters like this compound, serves as a valuable building block in click chemistry. researchgate.net "Click chemistry" refers to a class of reactions that are high-yielding, broad in scope, and generate minimal byproducts, making them ideal for creating large libraries of compounds for discovery research. nih.govnih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition that selectively produces 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govmarmara.edu.tr

While the thermal version of this reaction, the Huisgen cycloaddition, requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds efficiently at room temperature, even in aqueous conditions, and is highly specific for the 1,4-disubstituted product. nih.gov This efficiency and selectivity have made CuAAC a powerful tool for constructing complex molecular architectures, including macrocycles. researchgate.net

Researchers have developed methods to synthesize ethynyl oxazole carboxylates as versatile reagents for these click reactions. researchgate.net For instance, 4-iodooxazole (B3223780) intermediates can undergo Sonogashira coupling to introduce an ethynyl group, yielding compounds like 4-ethynyl oxazole-2-carboxylate. researchgate.net These functionalized oxazoles can then be reacted with a wide range of organic azides to produce highly pure cycloadducts in yields often exceeding 90%. researchgate.net This strategy expands the chemical space available for drug development and molecular design by incorporating the stable, polar triazole moiety into larger, more complex structures. researchgate.netresearchgate.net

Table 1: Application of Ethynyl Oxazole Carboxylates in CuAAC Click Chemistry This table is interactive. You can sort and filter the data.

| Ethynyl Oxazole Reactant | Azide Reactant | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| Ethyl 2-ethynyloxazole-4-carboxylate | Benzyl azide | CuSO₄, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole | >90% |

| Methyl 4-ethynyloxazole-2-carboxylate | Adamantyl azide | Cu(I) source | 1,4-disubstituted 1,2,3-triazole | High |

Elucidation of Reaction Mechanisms and Kinetics

Proposed Mechanistic Pathways for Key Chemical Transformations

The synthesis of the oxazole ring from non-cyclic precursors involves several well-studied mechanistic pathways. One highly efficient method for creating 4,5-disubstituted oxazoles proceeds directly from carboxylic acids and alkyl isocyanoacetates. chemrxiv.org A plausible mechanism for this transformation involves the initial activation of the carboxylic acid by a triflylpyridinium reagent to form a trifluorosulfonyl mixed anhydride (B1165640). chemrxiv.org This activated intermediate is then subject to nucleophilic attack by 4-(dimethylamino)pyridine (DMAP), generating an acylpyridinium salt. chemrxiv.org This salt subsequently reacts via an ionic mechanism with the deprotonated form of an alkyl isocyanoacetate. chemrxiv.org The resulting intermediate undergoes cyclization to furnish the final oxazole product. chemrxiv.org

Another key transformation involves the formation of benzoxazole-2-carboxylate derivatives through the cyclization of 2-aminophenol precursors. Computational studies using density functional theory (DFT) have elucidated the mechanism for this reaction. The process involves a Huisgen zwitterion intermediate and preferentially follows a 5-endo-trig cyclization pathway over a 6-exo-trig alternative. This selectivity is influenced by the electronic properties of substituents on the benzene (B151609) ring; electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position have been observed to increase the yield of the cyclic product.

Identification and Characterization of Reactive Intermediates

The mechanistic pathways for transformations involving this compound and its precursors are defined by several key reactive intermediates. In the synthesis of oxazoles from carboxylic acids, a sequence of well-defined intermediates has been proposed. The process begins with the formation of a trifluorosulfonyl mixed anhydride , which is then converted into a more reactive acylpyridinium salt . chemrxiv.org This electrophilic species is crucial for the subsequent carbon-carbon bond formation with the nucleophilic isocyanoacetate.

In the synthesis of fused ring systems, such as benzoxazoles, the Huisgen zwitterion has been identified as a critical intermediate through both experimental findings and computational modeling. This intermediate dictates the regioselectivity of the cyclization reaction. Furthermore, studies on the functionalization of the oxazole ring have shown that lithiated oxazoles can exist in equilibrium with an acyclic isonitrile-enolate form. researchgate.net The stability of this open-chain intermediate can be influenced by solvent polarity and the nature of the metal cation, which in turn affects the reactivity and functionalization site of the oxazole ring. researchgate.net In reactions involving the ring expansion of aziridines to form oxazolines, alkoxycarbonylketenes are generated in situ from diazo compounds and serve as the key electrophilic intermediate that reacts with the aziridine.

Role of Catalysis in Modulating Reaction Mechanisms

Catalysis plays a pivotal role in modulating the reaction mechanisms and expanding the synthetic utility of this compound and related structures. Palladium catalysis, in particular, has been extensively used for the functionalization of the oxazole nucleus. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions are effective for installing a wide variety of substituents at the C-2 and C-5 positions of the oxazole ring, using precursors like ethyl 2-chlorooxazole-4-carboxylate. These catalysts facilitate C-H bond activation, allowing for direct arylation and the construction of complex di- and trisubstituted oxazoles.

In the realm of click chemistry, copper(I) catalysts are essential for modulating the mechanism of the azide-alkyne cycloaddition. nih.gov The catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction) and controls the regioselectivity, leading exclusively to the 1,4-disubstituted triazole product. nih.gov This is a significant deviation from the uncatalyzed mechanism which often results in mixtures of regioisomers. nih.gov Conversely, some efficient synthetic routes are designed to be catalyst-free, such as the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from diazo compounds and aziridines, which proceeds cleanly under microwave heating without the need for any activators or catalysts.

Table 2: Catalytic Systems in the Transformation of Oxazole Carboxylates This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Function |

|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Suzuki, Stille, Negishi Coupling | C-C and C-H bond functionalization at C2/C5 positions |

| Copper(I) salts | Azide-Alkyne Cycloaddition (CuAAC) | Rate acceleration and regiocontrol (1,4-isomer) |

| Triflylpyridinium Reagent | Oxazole synthesis from carboxylic acids | In situ activation of carboxylic acid |

Stereochemical Considerations and Asymmetric Synthesis Strategies

While the oxazole ring itself is aromatic and planar, stereochemical considerations become paramount when chiral centers are present in its substituents or when the oxazole moiety is incorporated into a larger chiral molecule. The development of asymmetric synthesis strategies is crucial for accessing enantiomerically pure oxazole-containing compounds.

Although methods for the direct asymmetric synthesis of this compound are not extensively documented, the closely related oxazoline core is a cornerstone of asymmetric catalysis. Bisoxazolines, in particular, are widely recognized as privileged chiral ligands for a variety of transition metal-catalyzed asymmetric transformations. These ligands effectively create a chiral environment around the metal center, enabling high levels of enantioselectivity in reactions.

Furthermore, chiral oxazoline derivatives are themselves targets of asymmetric synthesis and can be used as chiral auxiliaries or building blocks. One effective strategy involves the asymmetric aldol (B89426) addition reaction of oxazolinyl esters with aldehydes, which can establish new stereocenters with high control. Chiral triazole-oxazoline derivatives have also been synthesized and successfully employed as ligands in asymmetric catalytic reactions, such as the Diels-Alder reaction.

Table 3: Asymmetric Strategies Involving the Oxazole/Oxazoline Framework This table is interactive. You can sort and filter the data.

| Strategy | Description | Application Example |

|---|---|---|

| Chiral Ligands | Use of chiral bis(oxazoline) ligands to induce enantioselectivity in metal-catalyzed reactions. | Asymmetric catalysis |

| Asymmetric Aldol Reaction | Diastereoselective aldol reaction using chiral oxazolinyl esters to create new stereocenters. | Synthesis of chiral alcohols |

| Chiral Auxiliaries | The oxazoline group directs the stereochemical outcome of a reaction on an attached substrate. | Stereocontrolled alkylation |

Spectroscopic and Computational Studies on Ethyl Oxazole 2 Carboxylate

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental in the chemical sciences for elucidating the structure and properties of molecules. For Ethyl oxazole-2-carboxylate and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography provides a comprehensive understanding of their chemical identity and spatial arrangement.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR of this compound: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is typically recorded in a deuterated solvent like CDCl₃. The characteristic signals confirm the presence of the ethyl group and the protons on the oxazole (B20620) ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.80 | Singlet | H-5 (oxazole ring) |

| 7.29 | Singlet | H-4 (oxazole ring) |

| 4.46 | Quartet | -OCH₂CH₃ |

| 1.43 | Triplet | -OCH₂CH₃ |

¹³C-NMR: While specific experimental ¹³C-NMR data for the parent this compound is not readily available in cited literature, analysis of closely related derivatives provides insight into the expected chemical shifts. For example, the spectrum of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate shows characteristic peaks for the carbons of the ethyl ester group, the oxazole ring, and the substituents. The signals for the oxazole ring carbons typically appear in the aromatic region of the spectrum. In related oxazole derivatives, the carboxylate carbon (C=O) resonates significantly downfield. For instance, in one study, the ester carbonyl carbon was observed at approximately 162.4 ppm, while the oxazole ring carbons were found between 126.2 and 159.6 ppm ambeed.com.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1730 | C=O Stretch | Ester Carbonyl |

| ~1615 | C=N Stretch | Oxazole Ring |

| ~1490 | C=C Stretch | Oxazole Ring |

| ~1260 | C-O Stretch | Ester |

| ~1150 | C-O-C Stretch | Oxazole Ring |

Note: The exact positions of IR peaks can vary slightly. The data presented for this compound derivatives like ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate show a strong ester carbonyl (C=O) stretch around 1729 cm⁻¹ and various bands corresponding to the oxazole ring and other functional groups spectrabase.com.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The technique can detect mass differences to several decimal places, allowing for unambiguous formula assignment.

For this compound (C₆H₇NO₃), the theoretical exact mass (monoisotopic mass) can be calculated. HRMS analysis is typically performed using techniques like Electrospray Ionization (ESI). For example, the HRMS (ESI) analysis of a related compound, ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, resulted in a measured m/z value of 274.0247 for the [M+Na]⁺ adduct, which corresponds to the calculated value of 274.0241 for the formula C₁₂H₁₀ClNNaO₃ spectrabase.com. This high level of accuracy is crucial for confirming the identity of newly synthesized compounds.

When a compound can be grown as a single crystal, X-ray crystallography offers definitive proof of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing.

While the crystal structure for this compound itself is not detailed in the available literature, studies on its derivatives illustrate the power of this method. For instance, the X-ray diffraction analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed detailed structural parameters nih.govrsc.org.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

This data allows for the precise determination of the molecular geometry and the study of intermolecular interactions within the crystal lattice nih.govrsc.org.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental techniques by providing theoretical insights into molecular structure, stability, and reactivity.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can predict molecular geometries, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity of a molecule. A smaller energy gap suggests higher reactivity. In studies of oxazole derivatives, DFT calculations (e.g., using the B3LYP functional with a 6-311G++(d,p) basis set) have been employed to analyze these frontier molecular orbitals. Such analyses help in understanding the molecule's kinetic stability and its tendency to donate or accept electrons in chemical reactions. For example, a study on an N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine derivative calculated the HOMO-LUMO energy gap to be 4.8435 eV, providing a quantitative measure of its chemical reactivity. These theoretical models are invaluable for predicting the behavior of molecules and for designing new compounds with specific electronic properties.

Future Directions and Emerging Research Areas

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of oxazole (B20620) derivatives is a well-established field, yet current research is focused on creating methodologies that are more efficient, environmentally friendly, and suitable for large-scale production. A key area of development is the refinement of one-pot synthesis methods, which offer high yields and reduce waste. mdpi.comijpsonline.com For instance, the van Leusen oxazole synthesis provides a straightforward, one-pot route to 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC) under mild conditions. mdpi.comnih.gov

Recent advancements aim to enhance the sustainability of these processes. The use of ionic liquids as recyclable solvents in the van Leusen synthesis has shown great potential, with the solvent being reusable up to six times without a significant loss in product yield. ijpsonline.comresearchgate.net Microwave-assisted synthesis has also emerged as an efficient technique, often resulting in high yields and shorter reaction times. mdpi.com Furthermore, new protocols are being developed that avoid hazardous chemicals and utilize catalyst-free conditions, contributing to greener chemistry. ijpsonline.comnih.gov A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent has been established, demonstrating broad substrate scope and good functional group tolerance. acs.org The practicality and cost-effectiveness of this protocol are enhanced by the ability to recycle the 4-Dimethylaminopyridine (DMAP) base. acs.org The successful gram-scale application of these modern methods underscores their scalability for industrial and pharmaceutical applications. acs.org

| Synthesis Method | Key Features | Sustainability Aspect | Ref. |

| van Leusen Synthesis | One-pot reaction, mild conditions. | Use of recyclable ionic liquids. | ijpsonline.comnih.gov |

| Microwave-Assisted Synthesis | High efficiency, high yields, broad substrate scope. | Reduced energy consumption and reaction times. | mdpi.com |

| Triflylpyridinium Reagent Method | Direct from carboxylic acids, high efficiency. | Recyclability of the DMAP base. | acs.org |

| Catalyst-Free Synthesis | Clean reaction, good to excellent yields. | Avoids use of potentially toxic metal catalysts. | nih.gov |

Exploration of Novel Biological Activities and Undiscovered Therapeutic Avenues

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. d-nb.infonih.govnih.gov Ethyl oxazole-2-carboxylate itself is a key intermediate in the development of new therapeutic agents, particularly anti-inflammatory and antimicrobial compounds, as well as pharmaceuticals targeting neurological disorders. chemimpex.com

Current research is actively exploring the untapped therapeutic potential of novel derivatives. For example, newly synthesized ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives have been screened for antimicrobial activity against various bacteria and fungi. rjstonline.com The flexible nature of the oxazole ring allows for substitution at three different positions, enabling the creation of vast libraries of compounds for screening. nih.gov Many of these synthesized molecules have shown promising potential in preclinical evaluations, with some demonstrating potent antiproliferative activity against cancer cell lines. marmara.edu.trresearcher.life The ongoing investigation into these compounds aims to uncover new mechanisms of action and identify lead candidates for treating a range of diseases. researcher.life

| Biological Activity | Compound Type/Derivative | Therapeutic Potential | Ref. |

| Antimicrobial | This compound intermediate | Development of new antibacterial and antifungal agents. | chemimpex.comrjstonline.com |

| Anti-inflammatory | 2-(Nitroxy)-ethyl-2-(substituted-2,5-diphenyl-oxazole)-acetate | Potential for new anti-inflammatory drugs. | rjstonline.com |

| Anticancer | Novel 2,4,5-trisubstituted oxazole derivatives | Antiproliferative activity against various cancer cell lines. | marmara.edu.trresearcher.life |

| Neurological Disorders | This compound intermediate | Targeting neurological pathways. | chemimpex.com |

Expansion into New Material Science Applications with Tailored Functionality

Beyond its role in medicine, the oxazoline (B21484) ring, a close relative of oxazole, is gaining significant attention in material science. Poly(2-oxazoline)s represent a versatile class of polymers whose properties can be precisely tailored by manipulating their functional groups. mdpi.com These polymers are heavily investigated for biomedical applications due to their unique characteristics. mdpi.com

A promising area of research involves the synthesis of methacrylated poly(2-ethyl-2-oxazoline) (MAPEOZ). reading.ac.uk These polymers exhibit strong mucoadhesive properties, making them excellent candidates for advanced drug delivery systems, such as formulations for nasal administration. reading.ac.uk The ability of this compound to act as a building block in the synthesis of complex organic molecules suggests its potential for incorporation into such polymer backbones. chemimpex.com By integrating the oxazole moiety, researchers could develop new functional materials with tailored properties for applications ranging from smart hydrogels and coatings to specialized electronic materials. chemscene.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical research. mednexus.orgdoaj.org These computational tools are being applied at every stage of the drug discovery pipeline to accelerate the process, reduce costs, and increase the success rate of identifying viable drug candidates. nih.gov AI and ML algorithms can analyze vast datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds before they are ever synthesized in a lab. mdpi.com

For a scaffold like this compound, ML models can be trained on existing data from known oxazole derivatives. nih.gov These models, such as graph neural networks, can then predict the properties of new, virtual compounds, allowing researchers to screen immense "molecular spaces" efficiently. astrazeneca.com This approach helps prioritize the most promising candidates for synthesis and experimental testing. mdpi.com Beyond drug discovery, these predictive capabilities can be extended to materials science, enabling the de novo design of polymers and other materials with specific, desired functionalities, thereby accelerating the development of next-generation materials. mednexus.org

Advanced Mechanistic and Kinetic Studies for Deeper Reaction Understanding

A profound understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing novel chemical transformations. Researchers are employing a combination of advanced experimental techniques and computational modeling to gain deeper insights into the formation of oxazoles. For instance, the mechanism of the widely used van Leusen oxazole synthesis is understood to proceed through a two-step [3+2] cycloaddition reaction. mdpi.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating complex reaction pathways. marmara.edu.trresearchgate.net DFT calculations can model potential mechanisms, identify transition states, and explain observed product selectivity, as demonstrated in studies on the cyclization reactions to form benzoxazole-2-carboxylate derivatives. marmara.edu.trresearchgate.net Similarly, mechanistic studies on newer synthetic methods, such as the reaction of carboxylic acids with isocyanoacetates, propose the in-situ formation of an acylpyridinium salt intermediate. acs.org These detailed mechanistic and kinetic studies provide the fundamental knowledge needed to refine existing synthetic protocols and rationally design more efficient and selective methods for producing this compound and its derivatives.

Investigations into Biological Activity through Structural Changes

Structure-activity relationship (SAR) studies are a cornerstone of modern medicinal chemistry, providing essential insights for the rational design of potent and selective drugs. researcher.life By systematically modifying the chemical structure of a lead compound and evaluating the biological effects of these changes, researchers can identify the key molecular features responsible for its activity. researchgate.netresearchgate.net

For the oxazole scaffold, SAR studies have been instrumental in optimizing therapeutic candidates. A detailed investigation of α-keto oxazole inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH) systematically explored modifications to the C2 acyl side chain. nih.gov This work led to the discovery of inhibitors that were five times more potent than the original lead compound. nih.gov Similar principles are applied to derivatives of this compound. By creating analogues with different substituents on the oxazole ring or alterations to the ethyl ester group, scientists can map how these structural changes influence biological activity. researchgate.netmdpi.com This iterative process of synthesis, biological testing, and SAR analysis is critical for transforming promising hits into highly effective and optimized therapeutic agents. nih.gov

常见问题

Q. What are the standard synthetic protocols for ethyl oxazole-2-carboxylate, and what critical parameters influence reaction yields?

this compound is typically synthesized via cyclization reactions using iodobenzene diacetate (IBX) or iodine as oxidizing agents. Key parameters include reaction temperature (e.g., 130°C for cyclization steps), solvent choice (e.g., DMSO for polar aprotic conditions), and stoichiometric ratios of reagents like ethyl 2-isocyanoacetate and ketone precursors. Low yields (e.g., 18% in intermediate steps) often arise from incomplete cyclization or side reactions, necessitating optimized purification via column chromatography .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact and inhalation. Contaminated gloves should be disposed of following hazardous waste regulations. Spills require immediate neutralization with sodium thiosulfate to mitigate iodine-related hazards, as noted in safety protocols for analogous oxazole derivatives .

Q. What spectroscopic techniques are routinely used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) confirms structural integrity, with diagnostic peaks such as ester carbonyls (~155 ppm in C NMR). Mass spectrometry (ESI-MS) verifies molecular ions (e.g., m/z 262.2 [M+H]), while HPLC (>98% purity) ensures sample homogeneity .

Q. What are the common impurities or byproducts formed during synthesis, and how are they identified?

Byproducts like unreacted starting materials (e.g., ketones) or oxidation intermediates (e.g., iodinated adducts) may form. These are detected via TLC monitoring and characterized using LC-MS or H NMR. For example, residual ethyl 2-isocyanoacetate can appear as a singlet at δ 4.2 ppm in H NMR .

Q. What storage conditions preserve the stability of this compound?

Store in amber glass containers at -20°C under inert gas (argon or nitrogen) to prevent ester hydrolysis or oxidation. Desiccants like silica gel minimize moisture-induced degradation .

Advanced Research Questions

Q. How can low-yield reactions (e.g., 9% in amide coupling) be optimized for this compound derivatives?